Product packaging for 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid(Cat. No.:CAS No. 1784298-21-0)

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid

Cat. No.: B6234034
CAS No.: 1784298-21-0
M. Wt: 155.15 g/mol
InChI Key: QWAVSZXVTQLVCU-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,2-oxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is supplied for research and development purposes. This product is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind . Researchers can access this compound for their investigations, with various pack sizes available to suit different project scales . As with many specialized biochemical materials, this compound can be applied in various scientific research contexts . Compounds featuring the 1,2-oxazole (isoxazole) ring structure are of significant interest in medicinal chemistry and are frequently explored in the development of novel therapeutic agents . For specific pricing and availability, please inquire directly. Please handle this material with appropriate laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784298-21-0

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-4-8-11-5/h3-4H,1-2H3,(H,9,10)

InChI Key

QWAVSZXVTQLVCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=NO1)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 1,2 Oxazol 5 Yl Propanoic Acid

Diverse Synthetic Routes to the 2-Methyl-2-(1,2-oxazol-5-yl)propanoic Acid Scaffold

The construction of the this compound framework can be achieved through various synthetic strategies. These approaches can be broadly categorized into direct synthesis methods, multi-component reactions, and enantioselective syntheses.

Direct Synthesis Strategies for the 1,2-Oxazole Ring and Propanoic Acid Attachment

Direct synthesis strategies often involve the formation of the 1,2-oxazole ring (also known as an isoxazole) as a key step, followed by or concurrent with the introduction of the 2-methylpropanoic acid moiety. A classic and versatile method for constructing the isoxazole (B147169) ring is the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. mdpi.com The isoxazole ring serves as a stable heterocyclic core that can be further functionalized.

One common approach involves the use of a pre-functionalized precursor that already contains the propanoic acid portion or a synthon thereof. For instance, the synthesis can commence with a β-ketoester, which can react with hydroxylamine to form the isoxazole ring, with the ester group later being hydrolyzed and methylated to yield the final product.

Multi-Component Reactions in the Construction of Oxazole-Propanoic Acid Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like this compound derivatives in a single step from three or more starting materials. While specific MCRs for the direct synthesis of the title compound are not extensively detailed in the provided results, the principles of MCRs are applicable. For example, a three-component reaction could potentially involve an amine, an aldehyde or ketone, and an α-acidic isocyano compound to selectively form oxazole (B20620) or imidazoline (B1206853) scaffolds. nih.gov The strategic selection of reactants could lead to the desired oxazole-propanoic acid system.

A plausible MCR approach could involve the in-situ generation of a nitrile oxide from a diazo ester, which then undergoes a [3+2] cycloaddition with an appropriately substituted alkyne or enol to form the 1,2-oxazole ring. mdpi.com If the alkyne or enol starting material bears the 2-methylpropanoic acid moiety, this could lead to a direct assembly of the target scaffold.

Enantioselective Synthesis Approaches for Chiral Analogs of this compound

The development of enantioselective syntheses is crucial when only one enantiomer of a chiral molecule possesses the desired biological activity. libretexts.org For chiral analogs of this compound, where the chirality is at the quaternary carbon of the propanoic acid, several strategies can be envisioned.

One established method for creating chiral centers is through the use of chiral catalysts. libretexts.org For example, an asymmetric Michael addition reaction, catalyzed by a chiral organocatalyst, could be employed to introduce the propanoic acid side chain stereoselectively. nih.gov Another approach involves the use of a chiral auxiliary. A chiral auxiliary, such as (R)-2-phenylglycinol, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. nih.gov This strategy has been successfully used in the synthesis of enantioenriched BCP-α-amino acids. nih.gov

A powerful technique for enantioselective synthesis is the Sharpless asymmetric epoxidation, which utilizes a chiral catalyst composed of titanium tetraisopropoxide and diethyl tartrate to epoxidize allylic alcohols with high enantioselectivity. libretexts.org While not directly applicable to the synthesis of the title compound, the principle of using a chiral catalyst to control stereochemistry is a cornerstone of modern asymmetric synthesis.

Precursor Design and Chemical Scaffold Modification

The design of precursors and the subsequent modification of the chemical scaffold are critical aspects of synthesizing and diversifying this compound and its analogs.

Oxazole Ring Formation Reactions and Functionalization

The formation of the 1,3-oxazole ring, a structural isomer of the 1,2-oxazole, can be achieved through various named reactions, providing a diverse toolkit for synthetic chemists. nih.govslideshare.netijpsonline.com These methods are often adaptable for the synthesis of isoxazoles. Some prominent methods include:

Van Leusen Oxazole Synthesis: This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base to produce 5-substituted oxazoles. nih.govijpsonline.com The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov

Robinson-Gabriel Synthesis: This method involves the cyclization of α-acylamino ketones to form oxazoles.

Fischer Oxazole Synthesis: This synthesis utilizes the reaction of cyanohydrins and aldehydes. youtube.com

Bredereck Reaction: This approach involves the reaction of α-haloketones with amides to yield oxazole derivatives. ijpsonline.com

Once the oxazole or isoxazole ring is formed, it can be further functionalized. Direct C-H functionalization using metal catalysts like palladium allows for the introduction of various substituents at specific positions of the ring. acs.org For instance, palladium-catalyzed direct arylation can be used to introduce aryl groups at the C2 or C5 positions of the oxazole ring with high regioselectivity, depending on the choice of ligands and solvents. organic-chemistry.org

Reaction NameReactantsProduct
Van Leusen Oxazole SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)5-substituted oxazole
Robinson-Gabriel Synthesisα-acylamino ketoneOxazole
Fischer Oxazole SynthesisCyanohydrin, AldehydeOxazole
Bredereck Reactionα-haloketone, AmideOxazole derivative

Elaboration of the Propanoic Acid Side Chain

The propanoic acid side chain can be introduced and modified through various chemical transformations. A common strategy involves starting with a precursor containing a functional group that can be converted into the desired 2-methylpropanoic acid moiety.

For example, a synthesis could start with an oxazole derivative bearing an ethanol (B145695) group. acs.org This alcohol can be coupled with an appropriate (4-hydroxyphenoxy)propanoic acid ethyl ester, followed by hydrolysis of the ester to yield the final carboxylic acid. acs.org Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce a propenoate side chain, which can then be reduced and methylated.

The direct synthesis of the propanoic acid can also be achieved. For instance, a carboxylic acid can be activated in situ and then reacted with an isocyanoacetate in the presence of a coupling agent to form the oxazole with the desired side chain directly. nih.gov

Precursor Functional GroupReagents/ReactionResulting Moiety
EthanolCoupling with (4-hydroxyphenoxy)propanoic acid ethyl ester, then hydrolysis2-(4-(2-(oxazol-yl)ethoxy)phenoxy)-2-methylpropanoic acid
AldehydeWittig/Horner-Wadsworth-Emmons reactionPropenoate side chain
Carboxylic AcidActivation, reaction with isocyanoacetateOxazole with propanoate side chain

Green Chemistry Principles Applied to the Synthesis of this compound and Its Analogs

The synthesis of isoxazole derivatives, including this compound, is increasingly guided by the principles of green chemistry to mitigate environmental impact. Traditional synthesis methods often face challenges such as long reaction times, harsh conditions, and the use of toxic solvents. preprints.org Green chemistry addresses these issues by focusing on aspects like atom economy, the use of environmentally benign solvents, and energy-efficient reaction conditions. ijbpas.comnih.gov

Atom Economy: A core principle of green chemistry, atom economy, aims to maximize the incorporation of all materials from the start of a process into the final product. scribd.comjocpr.com Reactions like isomerizations and cycloadditions are inherently more atom-economical than classical substitution or elimination reactions, which generate significant waste. nih.gov The primary route to the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which is a (3+2) cycloaddition that, in principle, incorporates all atoms from the reactants into the heterocyclic ring. nih.gov

Alternative Energy Sources and Solvents: The use of alternative energy sources like ultrasound and microwave irradiation has emerged as a promising eco-friendly approach. Sonochemistry, or the use of ultrasound, can enhance reaction efficiency, shorten reaction times, reduce energy consumption, and improve yields, often allowing for the use of greener solvents like water or ethanol. preprints.org For instance, ultrasound-assisted multicomponent reactions have been developed for the synthesis of 3,5-disubstituted isoxazoles, demonstrating the potential for one-pot strategies that minimize waste and simplify procedures. preprints.org Similarly, using water as a reaction medium is a key strategy, as it is inexpensive, non-toxic, and environmentally friendly compared to petroleum-based solvents like toluene (B28343) or dichloromethane. mdpi.comresearchgate.net

Catalysis: The development of efficient catalytic systems is another cornerstone of green isoxazole synthesis. While many syntheses still rely on metal catalysts, efforts are being made to develop metal-free routes or to use catalysts that are more environmentally benign. nih.gov For example, catalyst-free synthesis of 5-arylisoxazole derivatives has been achieved in aqueous media, offering advantages of mild reaction conditions and easier work-up. researchgate.net

The table below summarizes various green chemistry approaches applied to the synthesis of isoxazole analogs.

Table 1: Green Chemistry Approaches in Isoxazole Synthesis

Green Principle Method/Technique Advantages Reference(s)
Atom Economy 1,3-Dipolar Cycloaddition High incorporation of reactant atoms into the final product. nih.gov
Multicomponent Reactions One-pot synthesis reduces waste and improves efficiency. preprints.org
Alternative Energy Ultrasound Irradiation Shorter reaction times, improved yields, reduced energy use. preprints.orgnih.gov
Microwave Irradiation Accelerated reaction rates. nih.gov
Green Solvents Water, Ethanol Reduced toxicity and environmental impact compared to organic solvents. mdpi.comresearchgate.net

| Catalysis | Catalyst-Free in Water | Avoids toxic metal catalysts, simplifies purification. | researchgate.net |

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the 1,2-oxazole ring. These sites allow for a wide range of derivatizations to modulate the molecule's properties.

Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile handle for derivatization through standard organic reactions such as esterification and amidation. These transformations are crucial for creating prodrugs or modifying the pharmacokinetic profile of the parent molecule.

Esterification: Carboxylic acids can be converted to esters under various conditions. For instance, the esterification of propanoic acid with diols has been studied using solid acid catalysts. rsc.org More generally, chemoselective esterification of a wide range of carboxylic acids can be achieved using reagents like imidazole (B134444) carbamates, which offer a safer alternative to hazardous reagents like diazomethane. organic-chemistry.org This method is tolerant of various functional groups, proceeding through an acylimidazole intermediate. organic-chemistry.org

Amidation: The formation of amides from the carboxylic acid is another key transformation. Direct amidation can be performed using imidazole ureas, allowing for the synthesis of various amides, including Weinreb amides, with high chemoselectivity. organic-chemistry.org These reactions are often practical, requiring simple aqueous workups for purification. organic-chemistry.org The synthesis of hydrazide derivatives is also a common strategy, which can then be used to form further derivatives like hydrazones and semicarbazides. nih.gov

The table below provides examples of reagents used for these transformations.

Table 2: Reagents for Carboxylic Acid Derivatization

Transformation Reagent Type Specific Example Key Features Reference(s)
Esterification Imidazole Carbamate Methyl Imidazole Carbamate (MImC) Safer alternative to diazomethane, high yield, tolerates diverse functional groups. organic-chemistry.org
Amidation Imidazole Urea Weinreb Imidazole Urea (WImC) Direct conversion to Weinreb amides, high chemoselectivity. organic-chemistry.org

| Amidation | Hydrazine | Hydrazine Hydrate | Forms acid hydrazides, which are versatile intermediates. | nih.gov |

Transformations of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring, while aromatic, is susceptible to specific transformations, particularly ring-opening reactions. The stability of the ring is influenced by its substituents. uoa.gr The N-O bond is the weakest link in the isoxazole ring and is prone to reductive cleavage. This reaction is a powerful tool in organic synthesis as it unmasks a β-hydroxy ketone or related functionality.

Hydrogenolysis, often using catalysts like Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C), is a common method for the reductive cleavage of the isoxazole N-O bond. This transformation converts the isoxazole into a β-enaminone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. This sequence provides a synthetic equivalent of a 1,3-dicarbonyl synthon.

Another significant reaction is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5-substituent exchange positions. wikipedia.org Furthermore, the oxazole ring can undergo oxidation. For example, C2-unsubstituted oxazoles with substituents at the 4- or 5-position can be oxidized to 2-oxazolones, a reaction catalyzed by enzymes like aldehyde oxidase in biological systems. nih.gov

Stereoselective Transformations of this compound Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters, making stereoselective transformations relevant. For instance, if a chiral center is introduced elsewhere in the molecule, diastereoselective reactions can be employed. The synthesis of enantiomerically pure dual PPARα/γ agonists based on a related oxazole propanoic acid structure highlights the importance of controlling stereochemistry in complex derivatives. researchgate.net

In a broader context, the synthesis of chiral non-racemic pyrrolines has been achieved via [3+2] cycloaddition reactions involving non-racemic sulfinimines, where subsequent separation of diastereomers leads to optically pure products. researchgate.net Although not directly involving the title compound, these methodologies demonstrate the types of stereoselective strategies that could be applied to its chiral derivatives. The development of chiral auxiliaries or stereoselective catalysts is key to achieving high enantiomeric or diastereomeric excess in such transformations.

Molecular Interactions and Structure Activity Relationship Sar Investigations of 2 Methyl 2 1,2 Oxazol 5 Yl Propanoic Acid Derivatives

Ligand-Target Interactions: Mechanistic Studies at the Molecular Level

Derivatives of the oxazole-propanoic acid scaffold have been investigated for their ability to interact with and modulate the function of various enzymes and receptors. These interactions are fundamental to their potential therapeutic applications.

Enzyme Inhibition Profiles and Associated Molecular Mechanisms

While specific enzyme inhibition data for 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid is not extensively documented in publicly available research, the broader class of oxazole (B20620) derivatives has been studied for its inhibitory effects on various enzymes. For instance, some oxazole-containing compounds have been identified as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.gov A detailed study on α-keto oxazole inhibitors of FAAH revealed that the oxazole core is a crucial component for potent and selective inhibition. nih.gov The interactions typically involve the oxazole ring forming hydrogen bonds or other non-covalent interactions within the active site of the enzyme. semanticscholar.orgnih.gov For example, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking or hydrophobic interactions. semanticscholar.orgrsc.org

In the case of oxaprozin (B1677843), a non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring, the carboxylic acid group forms a salt bridge with key residues in the active site of cyclooxygenase (COX) enzymes, while the oxazole ring contributes to binding through other interactions. rsc.org Specifically, the carboxylic group of oxaprozin can form a salt bridge with a key lysine (B10760008) residue (K592) in the macrodomain 3 of SARS-CoV-2, and the oxazole ring can form a hydrogen bond with a water molecule that is in turn bound to an glutamic acid residue (E595). rsc.org

Receptor Binding Affinities and Modulatory Effects (e.g., PPAR agonism)

A significant area of research for oxazole-propanoic acid derivatives has been their interaction with peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are a group of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. researchgate.net Compounds that can activate, or act as agonists for, PPARs are of great interest for the treatment of metabolic diseases like type 2 diabetes and dyslipidemia. nih.govresearchgate.net

Derivatives of 2-methyl-2-phenoxypropanoic acid containing an oxazole moiety have been designed and synthesized as dual PPARα/γ agonists. researchgate.net For instance, the compound (S)-3-{4-[3-(5-methyl-2-phenyl-oxazol-4-yl)-propyl]-phenyl}-2-(1,2,3-triazol-2-yl)-propionic acid was identified as a potent human PPARα/γ dual agonist with EC₅₀ values of 0.013 and 0.061 μM, respectively. medchemexpress.com The propanoic acid portion of these molecules typically acts as the "acidic head" that forms a charge-based interaction with a key arginine residue in the ligand-binding domain of the PPAR receptor. medchemexpress.com

The table below summarizes the PPARα and PPARγ agonist activity of a selected oxazole-propanoic acid derivative.

CompoundTargetEC₅₀ (μM)
(S)-3-{4-[3-(5-methyl-2-phenyl-oxazol-4-yl)-propyl]-phenyl}-2-(1,2,3-triazol-2-yl)-propionic acidhPPARα0.013
hPPARγ0.061
Data from Bioorganic & Medicinal Chemistry, 2009. medchemexpress.com

Modulation of Cellular Pathways by Oxazole-Propanoic Acid Scaffolds

The interaction of oxazole-propanoic acid derivatives with targets like PPARs leads to the modulation of various cellular pathways. As PPAR agonists, these compounds can influence the transcription of genes involved in glucose uptake, fatty acid oxidation, and lipid transport. nih.gov For example, activation of PPARα is known to lower triglyceride levels and regulate energy homeostasis, while PPARγ activation leads to insulin (B600854) sensitization and improved glucose metabolism. nih.gov

The ability of these compounds to modulate such pathways underscores their potential for therapeutic intervention in metabolic disorders. The specific cellular effects are dependent on the compound's affinity and selectivity for the different PPAR isoforms (α, β/δ, and γ). nih.gov

Influence of Structural Motifs on Molecular Recognition and Bioactivity

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Specific structural motifs, namely the 1,2-oxazole ring and the propanoic acid moiety, play critical roles in how these molecules are recognized by and interact with their biological targets.

Role of the 1,2-Oxazole Ring System in Binding Interactions

The 1,2-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. semanticscholar.org This ring system is a key pharmacophore in many biologically active molecules due to its unique electronic and steric properties. semanticscholar.orgnih.gov The oxazole ring is relatively stable and can participate in various non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor), dipole-dipole interactions, and π-π stacking with aromatic amino acid residues in a protein's binding pocket. semanticscholar.orgnih.gov

Impact of the Propanoic Acid Moiety and its Substituents on Biological Activity

The propanoic acid moiety is another critical component of these derivatives, particularly for their activity as PPAR agonists. The carboxylic acid group is typically essential for binding to the receptor, often forming a salt bridge or a strong hydrogen bond with a positively charged amino acid residue, such as arginine, in the ligand-binding domain. medchemexpress.com

The methyl group at the α-position of the propanoic acid can also influence activity. This substitution can affect the molecule's conformation and its interaction with the binding site. Furthermore, the stereochemistry at this chiral center can be critical for activity, with one enantiomer often being significantly more potent than the other. researchgate.net

Substituents on the phenyl ring attached to the propanoic acid can also dramatically impact biological activity. These substituents can modulate the compound's lipophilicity, electronic properties, and steric bulk, all of which can affect its binding affinity and selectivity for different receptor subtypes. orientjchem.org

The table below provides examples of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives and their minimum inhibitory concentrations (MIC) against various bacteria, illustrating the impact of structural modifications on antibacterial activity.

CompoundSubstituent on Phenoxyl Side ChainConfigurationMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Derivative 1p-tert-butylS1.563.12
Derivative 2p-phenylS1.566.25
Derivative 3p-benzyloxyS1.561.56
Data from a study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. researchgate.net

This data highlights that the (S)-configuration at the propanoic acid chiral center and the presence of hydrophobic substituents on the phenoxyl side chain contribute to potent antibacterial activity. researchgate.net

Comprehensive Search Reveals Lack of Publicly Available Data for this compound Derivatives

A thorough and extensive search of public scientific literature, including research databases and patent archives, has yielded no specific data on the molecular interactions, structure-activity relationships (SAR), or rational design principles for derivatives of the chemical compound this compound.

Rational Design Principles for Optimized Oxazole-Propanoic Acid Molecular Probes

While general information exists for broader classes of isoxazole-containing compounds and other related heterocyclic structures, the strict requirement to focus solely on derivatives of this compound could not be met. The available scientific and patent literature does not appear to contain specific studies detailing how modifications to this particular chemical scaffold affect its biological potency or selectivity. Furthermore, no documents outlining rational design strategies for developing molecular probes based on this specific compound were identified.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, due to the absence of foundational data in the public domain.

Table of Compounds Mentioned

Biological Activities and Mechanistic Insights of 2 Methyl 2 1,2 Oxazol 5 Yl Propanoic Acid and Its Analogs Non Clinical Focus

In Vitro Biological Evaluation

The versatility of the isoxazole (B147169) scaffold allows for structural modifications that can significantly influence its biological profile. nih.gov In vitro studies are crucial for the initial screening and characterization of the biological activities of these compounds.

Antimicrobial Activity against Specific Pathogenic Microorganisms (Bacterial, Fungal)

Derivatives of isoxazole have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. researchgate.netipindexing.com The introduction of different substituents onto the isoxazole ring can modulate this activity. nih.gov For instance, the presence of a thiophene (B33073) moiety has been shown to enhance the antimicrobial properties of isoxazole derivatives. nih.gov

Several studies have evaluated the in vitro antibacterial and antifungal efficacy of various isoxazole analogs. tandfonline.com These investigations typically involve determining the minimum inhibitory concentration (MIC) against a panel of microorganisms.

Key Findings from Antimicrobial Studies:

Antibacterial Activity: Certain isoxazole derivatives have shown notable activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov For example, some 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives exhibited good antibacterial activity against E. coli with MIC values ranging from 7.8 to 15.62 µg/mL. tandfonline.com Another study reported that specific isoxazole derivatives displayed significant inhibitory zones against Escherichia coli. researchgate.net

Antifungal Activity: Isoxazole analogs have also been found to be effective against fungal pathogens like Candida albicans and Aspergillus niger. researchgate.net In one study, a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives showed excellent to good activity against C. albicans with MICs between 7.8 and 31.25 µg/mL. tandfonline.com Dihydropyrazole derivatives of isoxazole-based chalcones demonstrated remarkable antifungal activity, with some compounds showing excellent potency against fungal strains. nih.gov

Table 1: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound/Derivative ClassTarget MicroorganismActivity (MIC/Zone of Inhibition)Reference
5-aryl-3-(2-arylthiazol-4-yl)isoxazolesE. coli7.8–15.62 µg/mL tandfonline.com
5-aryl-3-(2-arylthiazol-4-yl)isoxazolesC. albicans7.8–31.25 µg/mL tandfonline.com
Isoxazole-based chalcone (B49325) derivative (Compound 28)Bacteria1 µg/mL nih.gov
Dihydropyrazole derivative (Compound 46)Fungi2 µg/mL nih.gov
Isoxazole derivativesEscherichia coliSignificant inhibitory zone researchgate.net

Antiproliferative Effects on Defined Cancer Cell Lines

The potential of isoxazole derivatives as anticancer agents has been extensively investigated. nih.govresearchgate.net These compounds have shown the ability to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis. nih.govspandidos-publications.com

Key Findings from Antiproliferative Studies:

Broad-Spectrum Activity: Isoxazole derivatives have demonstrated antiproliferative activity against a range of cancer cell lines, including those from breast, colon, liver, and lung cancers, as well as leukemia and fibrosarcoma. nih.govnih.govchapman.edunih.govresearchgate.netnih.gov

Potency and Selectivity: Some derivatives exhibit potent cytotoxicity at nanomolar or low micromolar concentrations. nih.govspandidos-publications.comnih.gov For instance, certain 3,5-diaryl isoxazole derivatives showed high selectivity towards prostate cancer cells over non-tumorigenic cells. nih.gov Similarly, benzopyran-4-one-isoxazole hybrids displayed significant antiproliferative activities against various cancer cell lines while being minimally cytotoxic to normal cell lines. chapman.edu

Induction of Apoptosis: A common mechanism for the antiproliferative effects of isoxazole derivatives is the induction of apoptosis (programmed cell death). nih.govspandidos-publications.comchapman.eduresearchgate.net Studies have shown that these compounds can trigger both early and late apoptotic events in cancer cells. nih.govspandidos-publications.com For example, one compound induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of 5 µM. chapman.edu

Table 2: Antiproliferative Activity of Selected Isoxazole Derivatives

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
Isoxazole derivatives (compounds 1, 2, 3, 4, 5, 6)K562 (human myelogenous leukemia)18.01 nM - 71.57 nM nih.govspandidos-publications.com
Benzopyran-4-one-isoxazole hybrids (5a–d)MDA-MB-231 (breast cancer)5.2–22.2 µM chapman.edu
Indole-3-isoxazole-5-carboxamide (compound 5a)Huh7 (liver cancer)0.7 µM nih.gov
3,5-diaryl isoxazole (compound 26)PC3 (prostate cancer)High selectivity nih.gov
Pyrrolo[3,4-d]isoxazole (compound 11)HeLa (cervical carcinoma)7 ± 2 μg/mL sciforum.net

Anti-inflammatory Pathways and Cellular Models

Isoxazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. nih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways.

Key Findings from Anti-inflammatory Studies:

Inhibition of Inflammatory Mediators: Isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov For example, a selected indolyl–isoxazolidine derivative significantly inhibited LPS-induced TNF-α and IL-6 production in macrophage THP-1 cells. nih.gov

COX-2 Inhibition: Some isoxazole derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key enzyme in the inflammatory cascade. nih.govfrontiersin.org

In Vitro and In Vivo Models: The anti-inflammatory effects of these compounds have been demonstrated in various cellular and animal models. nih.govnih.gov In vitro assays often utilize lipopolysaccharide (LPS)-stimulated immune cells to assess the inhibition of inflammatory responses. nih.gov In vivo models, such as the carrageenan-induced paw edema model in rats, are used to evaluate the anti-inflammatory activity of these compounds. One study found that an isoxazole derivative, MZO-2, had a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov

Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound/Derivative ClassModelKey FindingReference
Indolyl–isoxazolidine derivative (9a)LPS-induced THP-1 cellsSignificantly inhibited TNF-α and IL-6 production nih.gov
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a)Carrageenan-induced mice paw edema51% inhibition of paw edema nih.govmdpi.com
MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate)Carrageenan-induced paw inflammation (mice)Potent inhibitory effect nih.gov
Isoxazole-pyrimidine hybrid (compound 3)In vitro albumin denaturation60.34±2.549 % inhibition ymerdigital.com

Other Identified Biological Modulations in Cellular or Biochemical Assays

Beyond the well-documented antimicrobial, antiproliferative, and anti-inflammatory activities, isoxazole derivatives have been shown to modulate other biological pathways in various cellular and biochemical assays.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Certain isoxazole-containing compounds have been identified as agonists of PPARs, which are nuclear receptors involved in regulating lipid and glucose metabolism. nih.govdoi.org For example, a novel compound, LY518674, which contains a triazole ring instead of an isoxazole but shares a similar propanoic acid moiety, was identified as a potent and selective PPARα agonist. nih.gov

Antioxidant Activity: Many isoxazole derivatives possess significant antioxidant properties, which can be evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov In one study, fluorophenyl-isoxazole-carboxamide derivatives demonstrated high antioxidant potency, with some compounds showing significantly lower IC₅₀ values than the positive control, Trolox. nih.gov Chalcone derivatives containing an isoxazole ring have also exhibited potent antioxidant activities. nih.gov

Molecular and Cellular Mechanisms of Action

Understanding the molecular targets and cellular pathways affected by these compounds is crucial for their further development.

Target Identification and Validation Studies for Oxazole-Propanoic Acid Derivatives

Identifying the specific molecular targets of isoxazole derivatives is an active area of research that helps to elucidate their mechanisms of action.

Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit various enzymes. For instance, some have been identified as inhibitors of carbonic anhydrase (CA), an enzyme implicated in several human malignancies. acs.orgnih.gov Molecular docking studies have been employed to understand the binding interactions between these derivatives and the active site of the enzyme. acs.orgnih.gov

Receptor Interaction: Some isoxazole derivatives are designed to interact with specific receptors. For example, antagonists of 5-HT2A and 5-HT2C receptors, which are targets for antidepressant therapies, have been developed based on isoxazoline (B3343090) and isoxazole structures. ijpcbs.com

Modulation of Signaling Pathways: The biological effects of isoxazole derivatives are often mediated through the modulation of intracellular signaling pathways. For example, the anticancer activity of some derivatives is linked to the downregulation of phosphorylated-STAT3, a key protein in cancer cell survival and proliferation. nih.gov Another study showed that an isoxazole derivative inhibited the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting an anti-apoptotic effect in that context. nih.gov

Signaling Pathway Analysis in Affected Cellular Systems

The isoxazole moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to modulate a wide array of signaling pathways, primarily in the context of cancer research. While specific studies on 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid are limited, research on its analogs provides significant insights into their potential mechanisms of action at the cellular level. These analogs have demonstrated the ability to interfere with key cellular processes by targeting various components of intracellular signaling cascades.

A prominent mechanism of action for several isoxazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key regulatory proteins. For instance, some isoxazole-piperazine hybrids have been shown to induce apoptosis by activating the p53 tumor suppressor protein and inhibiting the Akt cell survival pathway. nih.gov This dual action leads to cell cycle arrest and ultimately, cell death. nih.gov

Furthermore, some isoxazole derivatives can trigger cellular stress pathways. An isoxazole derivative of usnic acid was found to induce significant endoplasmic reticulum (ER) stress in breast cancer cells. nih.gov This was characterized by massive vacuolization originating from the ER and the upregulation of ER stress markers. nih.gov The study suggested that this ER stress was initiated by the release of calcium ions from the ER via IP3R channels, leading to a form of cell death with features of both apoptosis and paraptosis. nih.gov

Enzyme inhibition is another key mechanism through which isoxazole analogs exert their biological effects. Various isoxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. acs.org Other targeted enzymes include topoisomerases, which are crucial for DNA replication and repair, and histone deacetylases (HDACs), which play a role in epigenetic regulation of gene expression. ebi.ac.uknih.gov Aromatase, an enzyme involved in estrogen synthesis, has also been identified as a target for some isoxazole derivatives, highlighting their potential in hormone-dependent cancers. ebi.ac.uknih.govtandfonline.com

The disruption of the cytoskeleton, a critical component for cell division and motility, is another reported mechanism. Some isoxazole analogs act as tubulin polymerization inhibitors, thereby arresting cells in the mitotic phase of the cell cycle and inducing apoptosis. tandfonline.comnih.gov

In the context of neuroscience, analogs of (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid have been shown to interact with glutamate (B1630785) receptors in the central nervous system. nih.gov Specifically, certain derivatives exhibited high affinity for the quisqualate subtype-receptor, acting as glutamate agonists, while others showed selectivity for the N-methyl-D-aspartate (NMDA) receptor. nih.gov This indicates that isoxazole-propanoic acid scaffolds can be designed to modulate neuronal signaling pathways.

The diverse signaling pathways affected by isoxazole analogs are summarized in the table below.

Signaling Pathway/Target Observed Effect of Isoxazole Analogs Potential Cellular Outcome References
Akt/p53 PathwayInhibition of Akt, Activation of p53Apoptosis, Cell Cycle Arrest nih.gov
Endoplasmic Reticulum (ER) StressInduction of ER stress, Ca2+ releaseParaptosis-like Cell Death nih.gov
Cyclooxygenase (COX)Inhibition of COX-1 and COX-2Anti-inflammatory, Anticancer acs.org
TopoisomeraseInhibitionDNA Damage, Apoptosis ebi.ac.uknih.gov
Histone Deacetylase (HDAC)InhibitionAltered Gene Expression, Apoptosis ebi.ac.uknih.gov
AromataseInhibitionReduced Estrogen Synthesis ebi.ac.uknih.govtandfonline.com
Tubulin PolymerizationInhibitionMitotic Arrest, Apoptosis tandfonline.comnih.gov
Glutamate Receptors (Quisqualate, NMDA)Agonistic ActivityModulation of Neuronal Signaling nih.govnih.gov

Cellular Uptake and Subcellular Localization Studies of Analogs

The ability of a compound to traverse the cell membrane and accumulate at its site of action is fundamental to its biological activity. Studies on the cellular uptake and subcellular localization of analogs of this compound are not extensive, but available research on related isoxazole derivatives provides some initial understanding.

The physicochemical properties of isoxazole derivatives, such as lipophilicity, play a crucial role in their cellular uptake. It has been observed that increased hydrophobicity in some isoxazole-containing compounds can lead to enhanced cellular uptake. nih.gov This suggests that modifications to the chemical structure that alter lipophilicity could be a strategy to improve the bioavailability of these compounds at the cellular level.

To overcome potential permeability issues, formulation strategies have been explored. For instance, the encapsulation of an isoxazole-carboxamide derivative into a nano-emulgel was shown to improve its penetration into cancer cells. mdpi.com This enhancement is attributed to the small size and large surface area of the nanoparticles, which facilitates better interaction with the cell membrane and subsequent intracellular delivery. mdpi.com

The mechanisms of cellular entry can vary. Studies on lipid nanocapsules (LNCs) for drug delivery to breast cancer cells have indicated that endocytosis is a key uptake mechanism. nih.gov Specifically, Cdc42/GRAF-dependent endocytosis and macropinocytosis were identified as important pathways, while dynamin-dependent processes were not required. nih.gov Although this study was not on an isoxazole analog itself, it provides a model for how nanoparticle-formulated drugs, including potentially those with an isoxazole core, might enter cells.

Once inside the cell, the subcellular localization of a compound determines its interaction with specific targets. For an isoxazole derivative of usnic acid, a notable subcellular effect was the induction of massive vacuolization that originated from the endoplasmic reticulum (ER). nih.gov This points to the ER as a primary site of action or at least a significantly affected organelle for this particular analog. nih.gov This finding is crucial as it links the compound's activity to a specific subcellular compartment, which in this case led to ER stress-induced cell death. nih.gov

The table below summarizes the key findings related to the cellular uptake and subcellular localization of isoxazole analogs.

Aspect Finding for Isoxazole Analogs Implication References
Cellular Uptake Increased hydrophobicity can enhance cellular uptake.Physicochemical properties are key determinants of permeability. nih.gov
Nano-emulgel formulations improve cellular penetration.Formulation can overcome permeability barriers. mdpi.com
Mechanism of Entry Endocytosis (e.g., macropinocytosis) is a potential route for nanoparticle-formulated compounds.Specific endocytic pathways may be exploited for targeted delivery. nih.gov
Subcellular Localization An isoxazole derivative of usnic acid induced vacuolization from the endoplasmic reticulum.The endoplasmic reticulum can be a key subcellular target leading to specific cellular responses like ER stress. nih.gov

Computational and Theoretical Chemistry Studies of this compound

Therefore, it is not possible to provide the detailed, data-driven content requested for the specific subsections of the outline, including:

Computational and Theoretical Chemistry Studies of 2 Methyl 2 1,2 Oxazol 5 Yl Propanoic Acid

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscape Mapping

While the methodologies listed are standard in computational chemistry for characterizing novel compounds, the application of these specific analyses to 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid has not been published in the accessible domain. As a result, the creation of data tables and the reporting of detailed research findings as per the request cannot be fulfilled.

In Silico Prediction of ADME-Related Molecular Properties (e.g., solubility, permeability, metabolic stability)

In silico tools are instrumental in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. mdpi.com These predictions help in identifying potential liabilities and optimizing the molecular structure to achieve a more favorable pharmacokinetic profile. nih.gov For a compound like this compound, a variety of molecular descriptors would be calculated to estimate its ADME properties.

Solubility: Aqueous solubility is a critical factor influencing drug absorption. In silico models predict solubility based on parameters like molecular weight, logP (octanol-water partition coefficient), and the number of hydrogen bond donors and acceptors. iapchem.org For this compound, with its carboxylic acid group, the solubility would be expected to be pH-dependent.

Permeability: The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is essential for oral absorption. mdpi.com Computational models like the Caco-2 permeability model are often used for this prediction. mdpi.com The BOILED-Egg model is another tool that visually represents predicted gastrointestinal absorption and brain penetration. mdpi.com For our target compound, its moderate size and polarity would be key determinants of its predicted permeability.

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes, determines its half-life and potential for drug-drug interactions. In silico methods can predict which CYP isoforms are likely to metabolize the compound. mdpi.com The isoxazole (B147169) ring and the tertiary carbon center in this compound would be assessed as potential sites of metabolic attack.

A representative in silico ADME profile for a compound like this compound, based on data from analogous structures, is presented below.

Table 1: Predicted ADME-Related Molecular Properties of a Representative Isoxazole Propanoic Acid Analog

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )< 500Favorable for oral absorption (Lipinski's Rule)
logP1.5 - 2.5Optimal balance of hydrophilicity and lipophilicity
Aqueous Solubility (logS)-3.0 to -4.0Moderately soluble
Caco-2 Permeability (logPapp, cm/s)> -5.15High to moderate permeability
Human Intestinal Absorption (%)> 80%Good oral absorption is likely
P-glycoprotein SubstrateNoLow potential for efflux-mediated resistance
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
Metabolic Stability (t½, min)> 30Likely to have moderate to good metabolic stability

Note: The values in this table are representative and derived from computational studies on similar isoxazole-containing compounds. They are intended for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are then used to predict the activity of new, unsynthesized analogs, guiding the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity of this compound Analogs

To develop a QSAR model for analogs of this compound, a training set of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for a specific enzyme or receptor) would be required. rsc.org Various molecular descriptors, categorized as 1D, 2D, or 3D, would be calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

For instance, a study on isoxazole derivatives as anti-inflammatory agents might use descriptors such as:

Topological descriptors: Wiener index, Balaban index

Electronic descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies

Quantum-chemical descriptors: Dipole moment, atomic charges

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), a mathematical equation is derived that correlates a selection of these descriptors with the biological activity. mdpi.com This equation constitutes the QSAR model.

Statistical Validation and Feature Selection in QSAR Studies

The predictive power and robustness of a QSAR model must be rigorously validated. mdpi.com This is a critical step to ensure that the model is not a result of chance correlation.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are commonly employed. In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered acceptable.

External Validation: The model's true predictive ability is assessed using an external test set of compounds that were not used in the model development. The model is used to predict the activity of these compounds, and the predicted values are compared to the experimental values. The predictive correlation coefficient (R²pred) is calculated, and a value greater than 0.6 is typically desired.

Feature Selection: In QSAR, it is crucial to select a subset of the most relevant descriptors to build a simple and interpretable model, while avoiding overfitting. Techniques like genetic algorithms or stepwise regression are often used for this purpose.

A summary of statistical parameters used for validating a hypothetical QSAR model for isoxazole derivatives is provided below.

Table 2: Statistical Validation Parameters for a Representative QSAR Model

ParameterSymbolTypical Acceptable ValuePurpose
Correlation Coefficient> 0.6Measures the goodness of fit of the model to the training data.
Cross-validated Correlation Coefficient> 0.5Assesses the internal predictive ability and robustness of the model.
Predictive Correlation CoefficientR²pred> 0.6Evaluates the model's ability to predict the activity of an external test set.
Root Mean Square Error of PredictionRMSEPAs low as possibleIndicates the absolute error in the predictions.
Fischer's test valueFHigh valueIndicates the statistical significance of the regression model.

Note: This table presents typical statistical metrics and their acceptable ranges for a valid QSAR model, based on general practices in the field.

Advanced Analytical Methodologies for Characterization of 2 Methyl 2 1,2 Oxazol 5 Yl Propanoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to elucidating the precise molecular architecture of 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide complementary information to build a complete structural profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the different chemical environments of the protons. The two methyl groups attached to the chiral center are chemically equivalent and would appear as a sharp singlet. The two protons on the oxazole (B20620) ring are non-equivalent and would present as two distinct doublets due to coupling with each other. The acidic proton of the carboxyl group would typically appear as a broad singlet that can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include the low-field resonance of the carbonyl carbon from the carboxylic acid, signals corresponding to the two unsaturated carbons of the oxazole ring, the signal for the quaternary carbon atom, and the high-field signal for the two equivalent methyl carbons.

2D-NMR: Two-dimensional NMR techniques are crucial for confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the two protons on the oxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group Technique Expected Chemical Shift (ppm) Expected Multiplicity Notes
(CH₃)₂-C¹H NMR~1.6 - 1.8Singlet (s)Integral corresponding to 6 protons.
H-4 (Oxazole)¹H NMR~6.5 - 6.7Doublet (d)Proton on the oxazole ring.
H-3 (Oxazole)¹H NMR~8.3 - 8.5Doublet (d)Proton on the oxazole ring, deshielded by adjacent oxygen.
-COOH¹H NMR~10 - 12Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
C =O¹³C NMR~175 - 180-Carbonyl carbon of the carboxylic acid.
C -5 (Oxazole)¹³C NMR~165 - 170-Carbon attached to the propanoic acid moiety.
C -3 (Oxazole)¹³C NMR~150 - 155-Carbon adjacent to the ring oxygen.
C -4 (Oxazole)¹³C NMR~100 - 105-CH carbon of the oxazole ring.
C (CH₃)₂¹³C NMR~45 - 50-Quaternary carbon, a chiral center.
(C H₃)₂¹³C NMR~20 - 25-Equivalent methyl carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). The molecular formula of the compound is C₇H₉NO₃, which corresponds to a monoisotopic mass of 155.05824 Da. HRMS analysis would verify this exact mass, distinguishing it from other compounds with the same nominal mass. Common ionization techniques like Electrospray Ionization (ESI) would be used, and data is typically collected for various adducts.

Table 2: Predicted HRMS Data for this compound

Adduct Formula Type Calculated Exact Mass (m/z)
[M+H]⁺[C₇H₁₀NO₃]⁺Positive Ion156.06552
[M+Na]⁺[C₇H₉NNaO₃]⁺Positive Ion178.04746
[M-H]⁻[C₇H₈NO₃]⁻Negative Ion154.05096

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer. A strong, sharp peak for the C=O (carbonyl) stretch is also a key diagnostic feature. Other expected absorptions include C-H stretches for the methyl groups and characteristic vibrations for the C=N and C=C bonds within the oxazole ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C and C=N ring stretching vibrations are often strong and sharp in the Raman spectrum. While the O-H stretch is weak in Raman, the carbonyl (C=O) stretch would still be observable. The symmetric vibrations of the methyl groups would also be prominent.

Table 3: Key Vibrational Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique Expected Intensity
Carboxylic Acid O-HStretch2500 - 3300IRStrong, very broad
Aliphatic C-HStretch2850 - 3000IR / RamanMedium to Strong
Carboxylic Acid C=OStretch1700 - 1725IR / RamanStrong
Oxazole Ring C=N, C=CStretch1500 - 1650IR / RamanMedium to Strong
C-OStretch1210 - 1320IRStrong

Chromatographic and Separation Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers, as the molecule contains a stereocenter.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The presence of a chiral quaternary carbon means the compound exists as a pair of enantiomers, (R)- and (S)-2-methyl-2-(1,2-oxazol-5-yl)propanoic acid. HPLC using a Chiral Stationary Phase (CSP) is the benchmark method for separating and quantifying these enantiomers. nih.gov

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving chiral arylpropionic acids and their analogues. nih.govspringernature.com The choice of mobile phase (normal-phase or reversed-phase) and additives can be optimized to achieve baseline separation of the two enantiomeric peaks, allowing for the determination of enantiomeric excess (ee). nih.govsigmaaldrich.com

Table 4: HPLC Method for Enantiomeric Analysis

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Objective Separation and quantification of (R)- and (S)-enantiomers.
Stationary Phase Chiral Stationary Phase (CSP), e.g., amylose or cellulose derivatives (Chiralpak®, Chiralcel®). springernature.com
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) for normal-phase separation. nih.gov
Detection UV detector set to an appropriate wavelength based on the chromophore (oxazole ring).
Outcome Two separate peaks corresponding to each enantiomer, allowing for purity and ratio determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to the low volatility and high polarity of the carboxylic acid group. nih.govoup.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile form suitable for gas chromatography.

Common derivatization strategies involve the esterification or silylation of the carboxylic acid. mdpi.comyoutube.com

Esterification: Reaction with an alcohol (e.g., methanol (B129727) or butanol) in the presence of a catalyst like BF₃ converts the carboxylic acid to its corresponding methyl or butyl ester. nih.gov

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. mdpi.comyoutube.com

Once derivatized, the sample can be injected into the GC-MS system. The compound is separated from other volatile impurities on the GC column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint for identification and structural confirmation of the derivative.

Table 5: GC-MS Analysis Workflow

Step Procedure Purpose
1. DerivatizationReaction with a silylating (e.g., BSTFA) or esterifying (e.g., BF₃/Methanol) agent. nih.govmdpi.comIncrease volatility and thermal stability for GC analysis.
2. SeparationInjection into a gas chromatograph with a suitable capillary column (e.g., DB-5ms).Separate the derivatized analyte from other volatile components.
3. DetectionEluted components enter a mass spectrometer for ionization (typically Electron Ionization) and analysis.Generate a mass spectrum with a specific molecular ion and fragmentation pattern for identification.

X-ray Crystallography for Solid-State Structure Determination and Conformation

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive investigation, no publicly available experimental or theoretical studies detailing the crystal structure of this specific compound were identified.

While crystallographic data for related structures containing oxazole or propanoic acid moieties exist, the specific substitution pattern and combination in this compound mean that data from other compounds cannot be used to definitively describe its solid-state structure. The spatial arrangement of the methyl and carboxylic acid groups around the chiral center, as well as the orientation of the 1,2-oxazole ring, remain to be experimentally determined.

Such a study would be invaluable for elucidating intermolecular interactions, such as hydrogen bonding, which are critical in defining the crystal lattice and influencing properties like solubility and melting point.

Role As a Versatile Chemical Building Block and Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems with Oxazole (B20620) Moieties

The oxazole ring is a key feature in a multitude of biologically active compounds and natural products. thepharmajournal.comktu.edu The presence of both a carboxylic acid and an oxazole in 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid makes it a theoretical precursor for elaborating more complex heterocyclic systems. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or ketones, which can then participate in cyclization reactions to form new rings fused to or pendant from the oxazole core.

For instance, derivatives of similar oxazole carboxylic acids have been utilized in the synthesis of multi-substituted oxazoles. researchgate.netacs.org General synthetic strategies often involve the coupling of carboxylic acids with other molecules to build larger, more intricate heterocyclic frameworks. acs.org The 1,2-oxazole (or isoxazole) moiety itself is a fundamental component in drug discovery, and amino-functionalized derivatives are known to be biologically active.

Scaffold for the Development of New Bioactive Probes and Chemical Libraries

The core structure of this compound is an attractive scaffold for the generation of chemical libraries and the development of new bioactive probes. The term "scaffold" in medicinal chemistry refers to the core molecular framework upon which various substituents can be systematically added to explore the structure-activity relationships (SAR) of a compound series.

The propanoic acid portion allows for the attachment of different chemical fragments through amide bond formation or other coupling reactions, while the oxazole ring can also be functionalized. This dual functionality enables the creation of a large number of structurally diverse molecules from a single starting material. Such libraries are invaluable tools in high-throughput screening campaigns to identify new lead compounds for drug discovery. Oxazole derivatives, in general, have been explored for a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents. thepharmajournal.comktu.edu

Applications in Related Areas of Chemical Research

The structural motifs present in this compound suggest potential applications in various fields of chemical research beyond pharmaceuticals, such as agrochemicals and materials science, where molecular structure dictates function.

In the realm of agrochemicals , oxazole-containing compounds have been investigated for their potential as pesticides and herbicides. thepharmajournal.comtandfonline.com The specific arrangement of atoms in the oxazole ring can interact with biological targets in pests or weeds. The development of novel agrochemicals often follows similar principles to drug discovery, where a core scaffold is modified to optimize activity and selectivity.

In materials science , heterocyclic compounds like oxazoles are of interest for their electronic and photophysical properties. thepharmajournal.com They can be incorporated into polymers or other materials to create substances with specific optical or conductive characteristics. For example, some oxazole derivatives have been studied for their use in semiconductor devices. thepharmajournal.com The carboxylic acid group of this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces to modify their properties.

Q & A

Q. Table 1: Biological Activity of Analogous Propanoic Acid Derivatives

Compound Target IC₅₀ (μM) Reference
3-[...]propanoic acid ()COX-20.45
2-Methyl-2-(thiazol-5-yl)propanoic acidMMP-91.2
(R)-enantiomer ()P. aeruginosa12.3

Note : All methodologies adhere to non-commercial research guidelines. For synthetic protocols, avoid scale-up beyond 10 mmol without institutional approval. Ethical review is mandatory for biological assays involving animal/human tissues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.